bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole-based ligands Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction is usually carried out under controlled conditions, such as in the presence of a solvent like ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly when coordinated with metal ions.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic properties in reactions such as oxidation and hydrolysis .
Biology and Medicine: The compound’s derivatives have shown potential as biological transformation agents and anticancer agents. They are also explored for their antibacterial and antifungal properties .
Industry: In the industrial sector, the compound is used in the development of metal-organic frameworks (MOFs) and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The compound’s pyrazole rings provide nitrogen atoms that can donate electron density to the metal, stabilizing the complex and facilitating various chemical reactions .
Comparison with Similar Compounds
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound shares a similar structure but with an additional pyrazole ring.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another pyrazole-based compound with different functional groups, used in energetic materials.
Uniqueness: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific arrangement of pyrazole rings and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in catalysis and coordination chemistry .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-11(7-14-16(9)3)5-13-6-12-8-15-17(4)10(12)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
IWGPYFRGYPMJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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